2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol
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Overview
Description
2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a tetradecanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is treated with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The tetradecanyl chain can be introduced through a subsequent alkylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The tert-butyl and tetradecanyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler analog with only a tert-butyl group on the benzene ring.
2,5-di-tert-butylbenzene-1,4-diol: Contains two tert-butyl groups and two hydroxyl groups on the benzene ring.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group and a hydroxyl group along with an aldehyde functional group.
Uniqueness
2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol is unique due to the presence of both a long alkyl chain and hydroxyl groups, which confer distinct physicochemical properties and potential biological activities. This combination of structural features is not commonly found in similar compounds, making it a valuable subject for further research and application development.
Properties
CAS No. |
112481-28-4 |
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Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-tert-butyl-5-tetradecan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-6-7-8-9-10-11-12-13-14-15-16-19(2)20-17-23(26)21(18-22(20)25)24(3,4)5/h17-19,25-26H,6-16H2,1-5H3 |
InChI Key |
FAWBGNOPSLMRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)(C)C)O |
Origin of Product |
United States |
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